1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid 1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 917364-28-4
VCID: VC16897915
InChI: InChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid

CAS No.: 917364-28-4

Cat. No.: VC16897915

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid - 917364-28-4

Specification

CAS No. 917364-28-4
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 1-methyl-5-phenylimidazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Standard InChI Key ITRMITYDYNZBBT-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (IUPAC name: 4-carboxy-1-methyl-5-phenyl-1H-imidazole) features a planar imidazole ring system with distinct substituents influencing its electronic and steric properties. The methyl group at N1 enhances steric bulk while modulating basicity, whereas the phenyl group at C5 introduces aromatic π-stacking capabilities. The carboxylic acid at C4 provides hydrogen-bonding functionality critical for molecular interactions.

Molecular Formula: C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight: 218.22 g/mol
Key Structural Features:

  • Imidazole ring (positions 1–5)

  • Methyl group at N1

  • Phenyl group at C5

  • Carboxylic acid at C4

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid can be inferred from methodologies used for analogous imidazole-4-carboxylic acids. A plausible route involves:

  • Formation of Imidoyl Chloride:
    Reaction of benzamide derivatives with phosphorus pentachloride (PCl5\text{PCl}_5) generates N-arylbenzimidoyl chlorides .

  • Cycloaddition with Ethyl Isocyanoacetate:
    The imidoyl chloride undergoes a [2+3] cycloaddition with ethyl isocyanoacetate (CH2(CN)COOEt\text{CH}_2(\text{CN})\text{COOEt}) to form ethyl 1,5-diarylimidazole-4-carboxylate intermediates .

  • Hydrolysis to Carboxylic Acid:
    Alkaline hydrolysis of the ester intermediate yields the carboxylic acid derivative. For example:

    Ethyl 1-methyl-5-phenyl-1H-imidazole-4-carboxylateNaOH1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid\text{Ethyl 1-methyl-5-phenyl-1H-imidazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid}

.

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous imidazole-4-carboxylic acids exhibit:

  • 1H^1\text{H} NMR: Aromatic protons (δ 7.2–7.8 ppm), imidazole methine proton (δ ~7.6 ppm), methyl group (δ ~2.5 ppm) .

  • IR: Broad O–H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and C–N stretches (~1350 cm1^{-1}) .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight218.22 g/mol
SolubilityModerate in polar solvents (DMSO, ethanol); poor in non-polar solvents
Melting PointNot reported (estimated >200°C based on analogs)
pKa (Carboxylic Acid)~4.5–5.0

Pharmacological Applications

Enzyme Inhibition

Imidazole derivatives are known inhibitors of xanthine oxidase and β-glucuronidase. The carboxylic acid moiety may enhance binding affinity to enzyme active sites through ionic interactions.

Antibacterial Activity

Phenyl-substituted imidazoles demonstrate moderate activity against Gram-positive bacteria. The methyl and phenyl groups could improve membrane permeability .

Comparative Analysis with Related Compounds

1,5-Diaryl-1H-imidazole-4-carboxylic Acids

  • Structural Similarities: Shared imidazole core and carboxylic acid group.

  • Functional Differences: Diaryl substituents in analogs enhance π-stacking, whereas the methyl group in 1-methyl-5-phenyl reduces steric hindrance .

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Hydrate

  • Key Difference: Substituent positions (methyl at C5 vs. N1) alter electronic distribution and biological activity.

Future Research Directions

  • Synthetic Optimization: Develop one-step cycloaddition protocols using novel imidoyl chloride precursors.

  • Biological Screening: Evaluate anti-HIV, antimicrobial, and enzyme inhibitory activities.

  • Computational Modeling: Predict binding modes with HIV-1 integrase using molecular docking.

  • Material Science Applications: Explore use in metal-organic frameworks (MOFs) due to chelating carboxylic acid groups.

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